

An In-depth Technical Guide to AZD5582: Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: AZD5582

Cat. No.: B15605064

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Abstract

AZD5582 is a potent, second-generation, dimeric Smac mimetic that antagonizes the Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein Smac/DIABLO, **AZD5582** targets and inhibits cIAP1, cIAP2, and XIAP, leading to the activation of the non-canonical NF- κ B signaling pathway and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **AZD5582**, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

AZD5582 is a synthetic organic molecule with a dimeric structure designed to mimic the N-terminal AVPI motif of the native Smac protein. This bivalency is understood to contribute to its high potency.^[1]

Chemical Identifiers

- IUPAC Name: (2S)-1-[(2S)-2-cyclohexyl-2-[[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[[(1S,2R)-1-[(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide^[2]

- CAS Number: 1258392-53-8[3]
- Molecular Formula: C₅₈H₇₈N₈O₈[3]
- SMILES: CN--INVALID-LINK--C(N--INVALID-LINK--NC)=O)C6CCCCC6)=O)=O)C(C=CC=C4)=C4)[C@@H]4CCC1)=O)C7CCCCC7">C@H=O)=O[4]

Physicochemical Properties

A summary of the key physicochemical properties of **AZD5582** is presented in Table 1. While specific experimentally determined pKa and logP values are not readily available in the public domain, the provided solubility data offers insights into its behavior in various solvent systems. The dihydrochloride salt of **AZD5582** exhibits improved aqueous solubility.[5]

Table 1: Physicochemical and In Vitro Properties of **AZD5582**

Property	Value	Source(s)
Molecular Weight	1015.3 g/mol	[4]
Appearance	Crystalline solid	[4]
Solubility (DMSO)	15 mg/mL	[4]
Solubility (Ethanol)	30 mg/mL	[4]
Solubility (DMF)	30 mg/mL	[4]
cIAP1 BIR3 IC ₅₀	15 nM	[2]
cIAP2 BIR3 IC ₅₀	21 nM	[2]
XIAP BIR3 IC ₅₀	15 nM	[2]
cIAP1 Degradation EC ₅₀	0.1 nM (in MDA-MB-231 cells)	[4]
MDA-MB-231 Growth Inhibition GI ₅₀	<0.06 nM	[4]

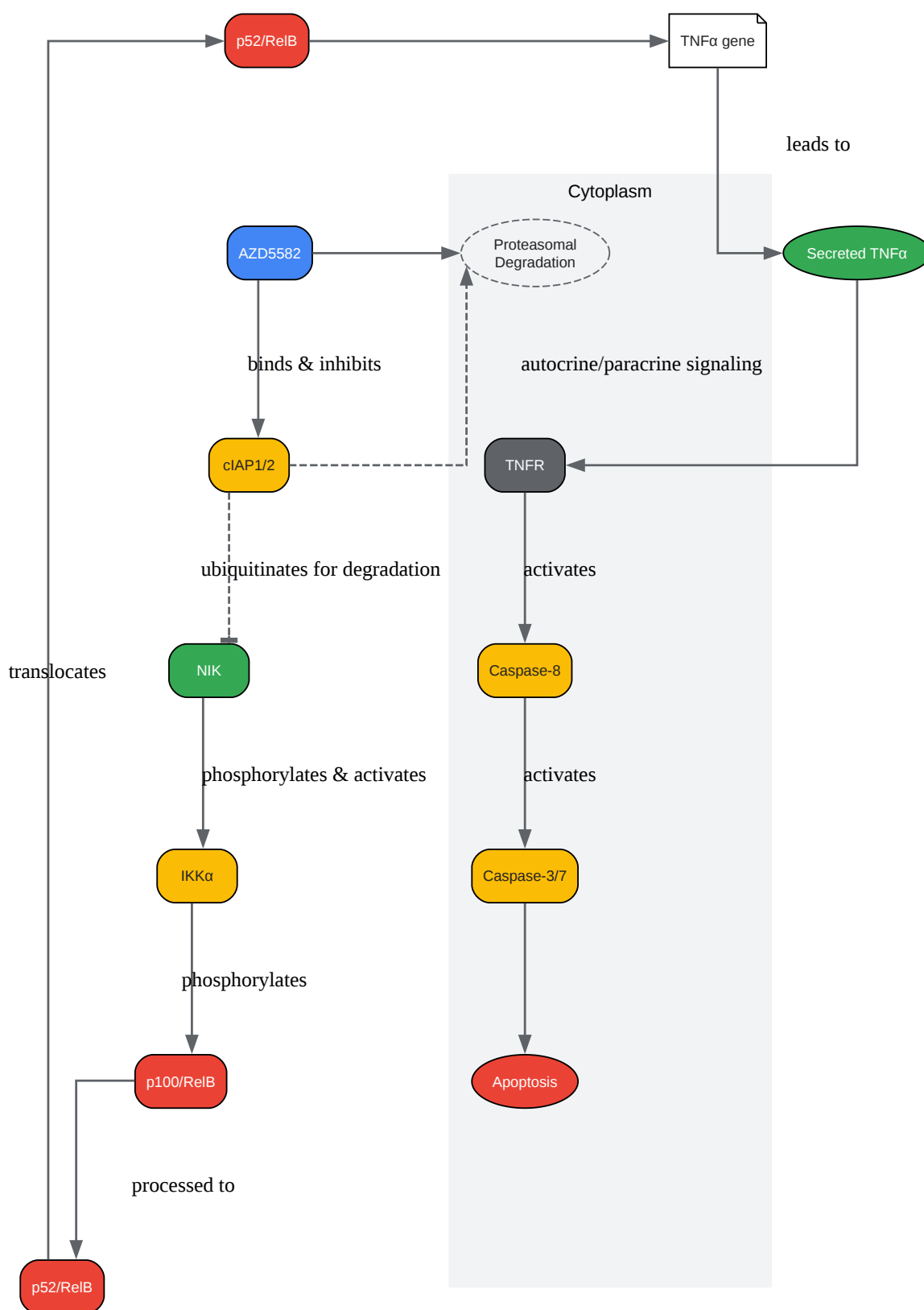
Mechanism of Action: Non-Canonical NF- κ B Signaling

AZD5582 exerts its pro-apoptotic effects primarily through the activation of the non-canonical Nuclear Factor-kappa B (NF- κ B) signaling pathway. This is achieved by antagonizing the cellular Inhibitor of Apoptosis Proteins (cIAP1 and cIAP2).

Under normal physiological conditions, cIAP1 and cIAP2 are components of a ubiquitin ligase complex that continuously targets NF- κ B-inducing kinase (NIK) for proteasomal degradation. This keeps the non-canonical NF- κ B pathway in an inactive state.

Upon introduction of **AZD5582**, the mimetic binds to the BIR3 domains of cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.^{[6][7]} The degradation of these IAPs leads to the stabilization and accumulation of NIK.^[6]

Accumulated NIK then phosphorylates and activates I κ B kinase α (IKK α), which in turn phosphorylates the p100 subunit of the NF- κ B2/RelB complex.^[8] This phosphorylation event triggers the ubiquitination and proteasomal processing of p100 to its active p52 form. The resulting p52/RelB heterodimer translocates to the nucleus, where it induces the transcription of target genes, including TNF α .^{[6][8]} The subsequent TNF α signaling, in the absence of the protective effects of IAPs, leads to the activation of caspase-8 and the execution of apoptosis.^[7]



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Caption: AZD5582 induced non-canonical NF-κB signaling pathway.

Experimental Protocols

The following sections outline generalized protocols for key in vitro assays used to characterize the activity of **AZD5582**. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (Luminescent ATP Assay)

This protocol is based on the principle that ATP is a marker of metabolically active, viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.^[9]

Materials:

- Cell line of interest (e.g., MDA-MB-231)
- Complete cell culture medium
- **AZD5582** stock solution (in DMSO)
- Opaque-walled 96-well or 384-well plates suitable for luminescence readings
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- **Cell Seeding:** Seed cells into an opaque-walled multiwell plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth (typically overnight).
- **Compound Treatment:** Prepare serial dilutions of **AZD5582** in complete culture medium. Add the desired concentrations of **AZD5582** to the appropriate wells. Include vehicle control (DMSO) wells.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

- **Assay Reagent Preparation:** Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.
- **Lysis and Signal Generation:** Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
- **Signal Stabilization:** Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Data Acquisition:** Measure the luminescence of each well using a luminometer.
- **Data Analysis:** Subtract the average background luminescence (from wells with medium only) from all experimental readings. Plot the luminescence signal against the concentration of **AZD5582** to determine the GI_{50}/IC_{50} .

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Cell line of interest
- **AZD5582** stock solution (in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Cell Treatment: Seed cells and treat with desired concentrations of **AZD5582** and a vehicle control for the specified duration (e.g., 24-48 hours).
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
- Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
- Staining: Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution. Gently vortex the cells.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Dilution: Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Differentiate cell populations based on their fluorescence:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for cIAP1 Degradation

This protocol allows for the detection of changes in protein levels, specifically the degradation of cIAP1, following treatment with **AZD5582**.

Materials:

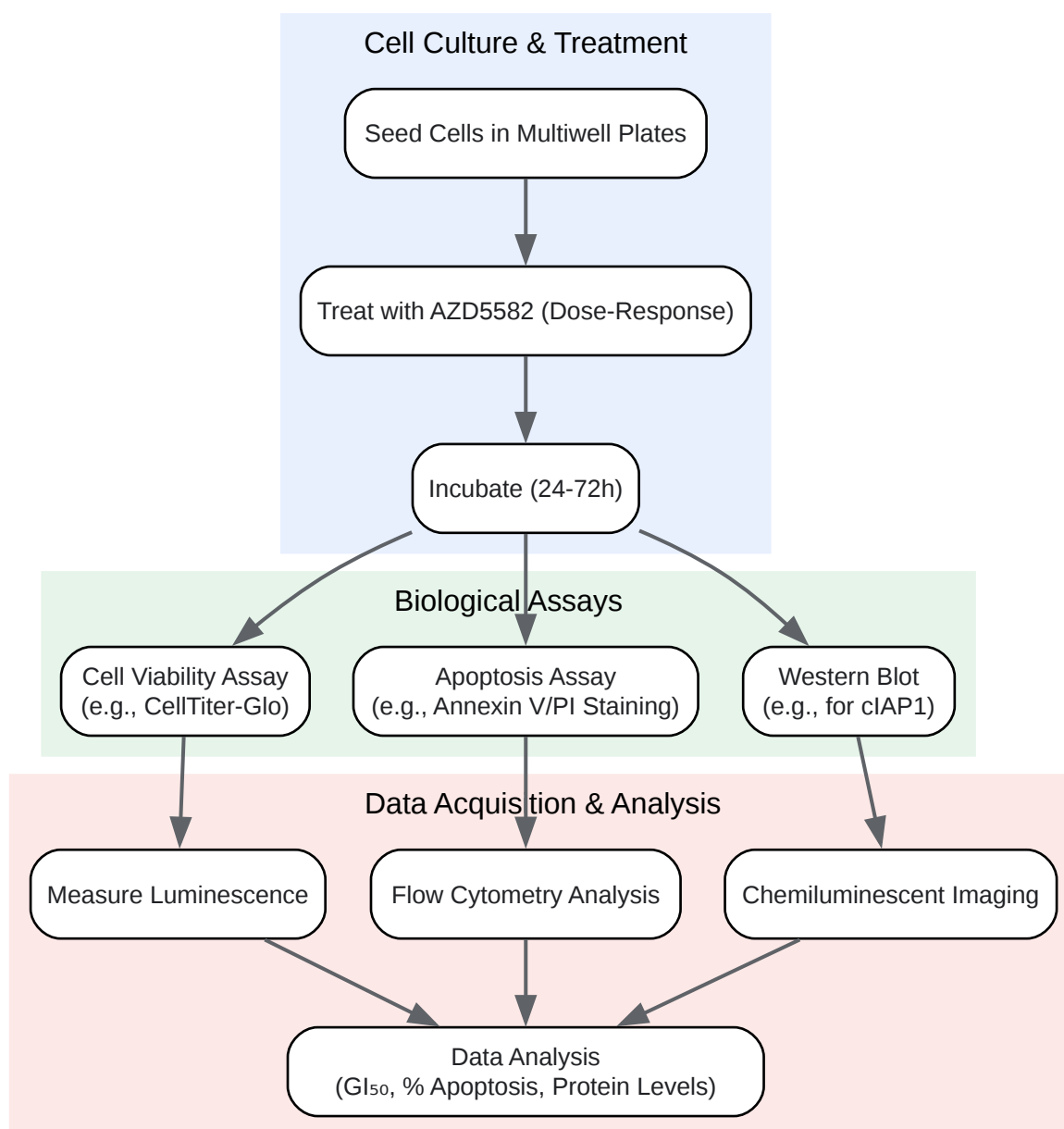
- Cell line of interest

- **AZD5582** stock solution (in DMSO)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against cIAP1
- Primary antibody for a loading control (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Cell Lysis:** Treat cells with **AZD5582** for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **Sample Preparation:** Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
- **SDS-PAGE:** Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.

- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody against cIAP1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times with TBST for 5-10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing steps.
- **Detection:** Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify band intensities and normalize the cIAP1 signal to the loading control to determine the extent of degradation.



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Caption: Generalized workflow for in vitro characterization of **AZD5582**.

Synthesis

The detailed chemical synthesis of **AZD5582** is proprietary and not fully disclosed in publicly available literature. However, it is described as a dimeric compound based on the AVPI (Alanine-Valine-Proline-Isoleucine) motif of the Smac protein.[2] The synthesis of such complex

dimeric Smac mimetics typically involves multi-step organic synthesis, likely employing peptide coupling reactions and the formation of a rigid linker to connect the two monomeric units.[1][10]

Conclusion

AZD5582 is a highly potent IAP antagonist that induces apoptosis in cancer cells through the targeted activation of the non-canonical NF- κ B pathway. Its well-defined mechanism of action and sub-nanomolar potency in vitro make it a valuable tool for cancer research and a candidate for clinical development. The experimental protocols outlined in this guide provide a framework for researchers to investigate the biological effects of **AZD5582** in various cellular contexts. Further research into its in vivo efficacy, safety profile, and potential combination therapies will continue to define its therapeutic potential.

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